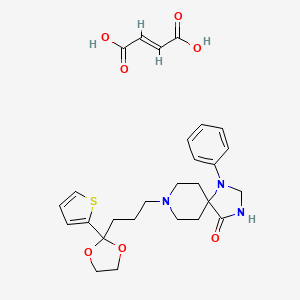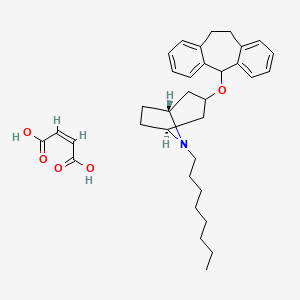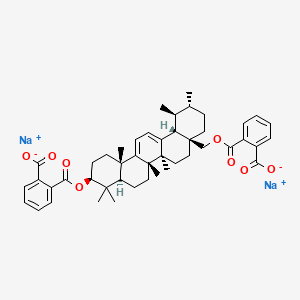
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furobenzodioxin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Coumarin derivatives: These compounds also contain a furobenzodioxin moiety and have been investigated for their biological properties.
Uniqueness
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
102517-08-8 |
|---|---|
Molecular Formula |
C17H19ClN2O4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(7-methylfuro[3,2-h][1,4]benzodioxin-8-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-11-12-3-4-13-16(22-10-9-21-13)15(12)23-14(11)17(20)19-7-5-18(2)6-8-19;/h3-4,9-10H,5-8H2,1-2H3;1H |
InChI Key |
NRKVDHPRMFXMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC3=C2OC=CO3)C(=O)N4CCN(CC4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)




